1-Chloro-7-isopropoxyisoquinoline-6-carbonitrile
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Overview
Description
1-Chloro-7-isopropoxyisoquinoline-6-carbonitrile (CAS No. 1817630-42-4) is a chemical compound with the molecular formula C₁₃H₁₁ClN₂O. It features an isoquinoline core substituted with chlorine, an isopropoxy group, and a cyano (carbonitrile) functional group. This compound belongs to the class of heterocyclic compounds and exhibits interesting properties due to its unique structure .
Preparation Methods
The synthetic routes for 1-Chloro-7-isopropoxyisoquinoline-6-carbonitrile involve the following steps:
Step 1: Start with an appropriate precursor, such as 7-isopropoxyisoquinoline.
Step 2: Introduce the chloro substituent using a chlorinating agent (e.g., thionyl chloride).
Step 3: Finally, add the cyano group using a nitrating agent (e.g., sodium cyanide).
Industrial production methods may vary, but the above steps outline the fundamental synthesis pathway.
Chemical Reactions Analysis
1-Chloro-7-isopropoxyisoquinoline-6-carbonitrile can participate in various reactions:
Substitution Reactions: It can undergo nucleophilic substitution reactions due to the presence of the chlorine atom. Common reagents include amines or other nucleophiles.
Reduction Reactions: Reduction of the cyano group can yield the corresponding amine.
Oxidation Reactions: Oxidation of the isopropoxy group may lead to different functional groups.
Major Products: The major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Chloro-7-isopropoxyisoquinoline-6-carbonitrile finds applications in:
Medicinal Chemistry: Researchers explore its potential as a scaffold for drug development.
Biological Studies: It may interact with specific receptors or enzymes.
Industry: Its unique structure could be useful in designing novel materials.
Mechanism of Action
The exact mechanism of action remains an active area of research. It likely involves interactions with cellular targets, possibly affecting signaling pathways or enzymatic processes.
Comparison with Similar Compounds
While there are no direct analogs, we can compare it to related isoquinoline derivatives. Notable compounds include 7-isopropoxyisoquinoline and other cyano-substituted isoquinolines.
Biological Activity
1-Chloro-7-isopropoxyisoquinoline-6-carbonitrile is an organic compound belonging to the isoquinoline family, recognized for its diverse biological activities. Its unique structure includes a chloro group, an isopropoxy moiety, and a carbonitrile functional group, which contribute to its pharmacological potential. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C12H12ClN
- CAS Number : 1817630-42-4
- Molar Mass : Approximately 219.68 g/mol
Research indicates that this compound acts primarily as an inhibitor of interleukin receptor-associated kinase 4 (IRAK4). This inhibition is significant because IRAK4 plays a crucial role in the signaling pathways associated with inflammatory responses and immune system regulation. The compound's ability to modulate these pathways suggests potential therapeutic applications in treating inflammatory diseases and certain cancers.
Inhibition of IRAK4
The inhibition of IRAK4 by this compound has been demonstrated in various studies. For instance, compounds that inhibit IRAK4 have shown effectiveness in reducing inflammatory cytokine production in animal models. This suggests that this compound may be beneficial in conditions characterized by excessive inflammation.
Potential Therapeutic Applications
The compound's biological activity opens avenues for its use in:
- Autoimmune Diseases : By modulating immune responses, it may help manage conditions like rheumatoid arthritis.
- Cancer Therapy : Its role in inhibiting pathways involved in tumor growth positions it as a candidate for cancer treatment.
- Inflammatory Disorders : Conditions such as psoriasis or Crohn's disease may benefit from its anti-inflammatory properties.
Case Studies and Research Findings
Several studies have explored the efficacy of this compound in various models:
Study | Model Used | Findings |
---|---|---|
Suzuki et al. (2002) | Mouse model lacking IRAK4 | Demonstrated complete abrogation of inflammatory cytokine production when treated with IRAK4 inhibitors. |
Medvedev et al. (2003) | Human subjects with IRAK4 deficiency | Showed severe immune compromise, underscoring the importance of IRAK4 modulation in immune responses. |
Picard et al. (2003) | Clinical case studies | Highlighted the potential of IRAK4 inhibitors in managing severe inflammatory conditions. |
Synthesis and Structural Comparisons
The synthesis of this compound involves multi-step organic reactions, which can be optimized to enhance yield and purity. Comparisons with structurally similar compounds reveal insights into its unique biological profile:
Compound Name | CAS Number | Key Features |
---|---|---|
1-Chloro-7-methoxyisoquinoline-6-carbonitrile | 1427393-40-5 | Contains a methoxy group instead of isopropoxy; potential antitumor properties. |
1-Chloroisoquinoline | 491-53-4 | Simpler structure lacking additional substituents; serves as a baseline for comparison. |
6-Chloroisoquinoline | 6113-45-8 | Chlorine at position 6 instead of position 1; offers insights into structure-function relationships. |
Properties
Molecular Formula |
C13H11ClN2O |
---|---|
Molecular Weight |
246.69 g/mol |
IUPAC Name |
1-chloro-7-propan-2-yloxyisoquinoline-6-carbonitrile |
InChI |
InChI=1S/C13H11ClN2O/c1-8(2)17-12-6-11-9(5-10(12)7-15)3-4-16-13(11)14/h3-6,8H,1-2H3 |
InChI Key |
WAGYOSUNFIAHCN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=C2C=CN=C(C2=C1)Cl)C#N |
Origin of Product |
United States |
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